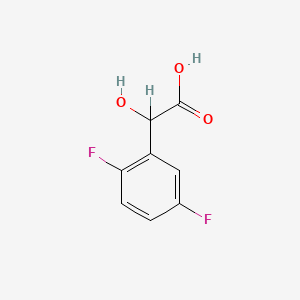

2,5-Difluoromandelic acid

説明

Importance of Mandelic Acid Derivatives in Chiral Chemistry and Synthesis

Mandelic acid and its derivatives are fundamental building blocks in chiral chemistry. tandfonline.comunimelb.edu.au Their inherent chirality makes them crucial for the development of enantioselective processes and the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. rsc.orgnih.gov These derivatives are widely used as chiral resolving agents, helping to separate racemic mixtures into their constituent enantiomers. nih.govmdpi.com Furthermore, they serve as versatile starting materials for the synthesis of more complex chiral molecules and are used to investigate chiral recognition mechanisms. mdpi.commdpi.com The study of various mandelic acid derivatives, including those with halogen substitutions, allows for a deeper understanding of the intermolecular interactions that govern chiral recognition. tandfonline.comunimelb.edu.auresearchgate.net

Research Scope and Potential Applications of 2,5-Difluoromandelic Acid

The research scope of this compound is expanding, with potential applications primarily in organic synthesis and medicinal chemistry. Due to its chemical reactivity, it serves as an important intermediate in the creation of more complex molecules. chembk.com It is explored as a building block for the synthesis of novel pharmaceutical compounds. While specific applications are still under investigation, its structural similarity to other biologically active mandelic acid derivatives suggests its potential in drug discovery. For instance, other halogenated mandelic acid derivatives have been incorporated into the synthesis of coordination polymers and have shown relevance in the development of treatments for diseases like Alzheimer's by acting on γ-secretase. biosynth.comnih.gov The difluoro substitution pattern on the aromatic ring of this compound offers a unique electronic profile that can be exploited in the design of new chemical entities with tailored properties.

Interactive Data Table: Physicochemical Properties of Mandelic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C8H6F2O3 | 188.13 | Not available |

| 2,3-Difluoromandelic acid | C8H6F2O3 | 188.13 | 109-113 |

| 2,6-Difluoromandelic acid | C8H6F2O3 | 188.13 | 142-145 |

| 3,5-Difluoromandelic acid | C8H6F2O3 | 188.13 | 135-139 |

Structure

3D Structure

特性

IUPAC Name |

2-(2,5-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATKDMCCMCSATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343274 | |

| Record name | 2,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-61-0 | |

| Record name | 2,5-Difluoro-α-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207853-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Enantioselective Preparation of 2,5 Difluoromandelic Acid

Established Synthetic Routes to Racemic 2,5-Difluoromandelic Acid

The synthesis of racemic this compound typically begins with the corresponding benzaldehyde. A common and well-established pathway involves the conversion of 2,5-difluorobenzaldehyde (B1295323) into the target α-hydroxy acid. This multi-step process leverages classical organic reactions, as outlined below.

The key steps are:

Precursor Synthesis : The process starts with the synthesis of 2,5-difluorobenzaldehyde. One documented method involves the lithiation of 1,4-difluorobenzene (B165170) followed by formylation using N-methylformanilide. prepchem.com

Cyanohydrin Formation : The 2,5-difluorobenzaldehyde is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form the corresponding cyanohydrin, 2,5-difluoromandelonitrile. This reaction creates the chiral center of the molecule.

Hydrolysis : The final step is the acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin. This reaction converts the nitrile into a carboxylic acid, yielding racemic this compound.

This synthetic sequence is a standard approach for preparing various mandelic acid derivatives.

| Step | Reactant(s) | Key Reagent(s) | Product |

| 1 | 1,4-Difluorobenzene | n-Butyllithium, N-Methylformanilide | 2,5-Difluorobenzaldehyde |

| 2 | 2,5-Difluorobenzaldehyde | Sodium Cyanide (NaCN) | 2,5-Difluoromandelonitrile |

| 3 | 2,5-Difluoromandelonitrile | Strong Acid (e.g., HCl), Water | Racemic this compound |

Asymmetric Synthesis Approaches for Enantiopure this compound

Directly synthesizing a single enantiomer of this compound, known as asymmetric synthesis, is a more advanced strategy that avoids the need for subsequent resolution steps. While specific literature detailing the asymmetric synthesis of this compound is not widely available, general methods for preparing enantiopure α-hydroxy acids can be applied.

Potential asymmetric strategies include:

Asymmetric Cyanohydrin Synthesis : This approach involves reacting 2,5-difluorobenzaldehyde with a cyanide source in the presence of a chiral catalyst. The catalyst directs the reaction to preferentially form one enantiomer of the cyanohydrin intermediate, which is then hydrolyzed to the desired enantiopure acid.

Asymmetric Reduction of an α-Keto Acid : Another potential route is the enantioselective reduction of the corresponding α-keto acid, 2,5-difluorophenylglyoxylic acid. This reduction can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst, which selectively produces one of the two possible α-hydroxy acid enantiomers. york.ac.uk

These methods are powerful tools in modern organic synthesis for accessing enantiomerically pure compounds directly. york.ac.uknih.gov

Diastereoselective and Enantioselective Resolution Methods for this compound Isomers

Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org Since enantiomers have identical physical properties, this separation is achieved by temporarily converting them into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

A standard and widely used technique for resolving racemic acids is the formation of diastereomeric salts using a chiral auxiliary, typically an enantiomerically pure amine. libretexts.orgtcichemicals.com The process involves the following steps:

Salt Formation : The racemic this compound is reacted with a single enantiomer of a chiral base (the resolving agent), such as (R)-1-phenylethanamine or naturally occurring alkaloids like brucine. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base).

Separation : Because these diastereomeric salts have different solubilities, they can be separated by fractional crystallization. One salt will typically crystallize out of a suitable solvent while the other remains dissolved.

Liberation : After separation, the pure diastereomeric salt is treated with a strong acid to break the salt linkage. This regenerates the enantiomerically pure this compound and the protonated chiral auxiliary, which can often be recovered and reused. york.ac.uk

While this is a general and effective method, the optimal choice of chiral auxiliary and crystallization solvent must be determined empirically for each specific compound. libretexts.orglibretexts.org

| Common Chiral Resolving Agents for Carboxylic Acids |

| (R)-(+)-1-Phenylethanamine |

| (S)-(-)-1-Phenylethanamine |

| Brucine |

| Strychnine |

| Quinine |

| (-)-Malic acid |

| (+)-Camphor-10-sulfonic acid |

Crystallization is the cornerstone of diastereomeric resolution. A modern variation of this technique is enantiospecific co-crystallization, where a chiral co-former is used to selectively crystallize one enantiomer from a racemic mixture.

A notable study demonstrated the effective resolution of various halogenated mandelic acids, such as 3-chloromandelic acid (3-ClMA) and 4-chloromandelic acid (4-ClMA), using the enantiopure antiepileptic drug Levetiracetam (LEV) as a resolving agent. mdpi.com In this process, (S)-Levetiracetam was found to preferentially form a co-crystal with the (S)-enantiomer of the halogenated mandelic acids, allowing it to be selectively crystallized from the solution. mdpi.com This leaves the mother liquor enriched in the (R)-enantiomer. mdpi.com

This co-crystallization strategy represents a promising method that could potentially be applied to the resolution of racemic this compound. The success of this method depends on the specific molecular interactions that lead to the formation of a stable co-crystal between the resolving agent and one of the enantiomers. mdpi.com

Table of Resolution Results for Halogenated Mandelic Acids with (S)-Levetiracetam (LEV) mdpi.com

| Racemic Acid | Resolving Agent | Result | Optical Purity of Precipitated S-enantiomer |

|---|---|---|---|

| 3-Chloromandelic acid | (S)-Levetiracetam | Successful co-crystal formation | 83% |

An even more advanced technique is dynamic kinetic resolution, which combines the crystallization of one enantiomer with the simultaneous in-situ racemization of the undesired enantiomer left in the solution. rsc.org This allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% maximum yield limitation of classical resolution. rsc.org

Advanced Spectroscopic Characterization for Chiral Discrimination of 2,5 Difluoromandelic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the analysis of chiral compounds. nih.gov By converting enantiomers into diastereomeric species in situ through the use of a chiral auxiliary, the chemical environments of the corresponding nuclei in the two enantiomers become distinct, leading to separate signals in the NMR spectrum. core.ac.uk The relative integration of these signals allows for the quantification of the enantiomeric excess (ee). rsc.org

Application of Chiral Solvating Agents (CSAs) in ¹H NMR Spectroscopy

Chiral Solvating Agents (CSAs) are a class of chiral auxiliaries that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. core.ac.uk This interaction induces chemical shift non-equivalence (ΔΔδ), allowing for the discrimination of enantiomers by ¹H NMR spectroscopy. frontiersin.org The selection of an appropriate CSA is crucial for achieving sufficient separation of the proton signals.

While direct experimental data for 2,5-Difluoromandelic acid is not extensively reported in the literature, studies on the closely related 3,5-Difluoromandelic acid provide significant insights into the expected behavior. Azaheterocyclic diphenylmethanols have been demonstrated to be effective CSAs for the chiral discrimination of α-substituted carboxylic acids. nih.gov In the case of racemic 3,5-Difluoromandelic acid, the use of (S)-aziridinyl diphenylmethanol (B121723) as a CSA resulted in a notable separation of the α-proton signals of the two enantiomers. nih.gov The magnitude of the chemical shift difference is dependent on the structure of the CSA. nih.gov

| Chiral Solvating Agent (CSA) | Analyte | Observed Chemical Shift Non-equivalence (ΔΔδ) for α-H (ppm) |

|---|---|---|

| (S)-Aziridinyl diphenylmethanol | (±)-3,5-Difluoromandelic acid | 0.194 |

| (S)-Azetidinyl diphenylmethanol | (±)-3,5-Difluoromandelic acid | 0.046 |

| (S)-Pyrrolidinyl diphenylmethanol | (±)-3,5-Difluoromandelic acid | 0.050 |

| (S)-Piperidinyl diphenylmethanol | (±)-3,5-Difluoromandelic acid | 0.033 |

This table presents data for 3,5-Difluoromandelic acid, which serves as a model for the expected interactions with this compound. The data is sourced from a study by Li et al. nih.gov

The determination of enantiomeric excess can be achieved by integrating the well-resolved proton signals of the diastereomeric complexes. frontiersin.org A linear correlation between the known and experimentally determined ee values has been demonstrated for other mandelic acid derivatives, validating the accuracy of this method. rsc.orgnih.gov

Utilization of ¹⁹F NMR Spectroscopy for Fluorinated Chiral Analytes

For fluorinated compounds such as this compound, ¹⁹F NMR spectroscopy offers several advantages for chiral analysis. icpms.cz The ¹⁹F nucleus has a natural abundance of 100%, high sensitivity, and a wide range of chemical shifts, which often leads to better signal dispersion and less spectral overlap compared to ¹H NMR. icpms.czrsc.org

The use of a CSA can induce chemical shift non-equivalence in the ¹⁹F NMR spectrum, allowing for the discrimination of enantiomers. rsc.org The magnitude of the separation of the fluorine signals is dependent on the proximity of the fluorine atoms to the chiral center and the nature of the interaction with the CSA. For instance, in the analysis of fluorinated carboxylic acids using (S)-aziridinyl diphenylmethanol as a CSA, a significant chemical shift difference was observed for the fluorine signals. rsc.org It is anticipated that the two fluorine atoms in this compound would exhibit distinct chemical shift non-equivalences upon interaction with a suitable CSA, providing a clear method for determining enantiomeric excess.

Mechanistic Insights into CSA-2,5-Difluoromandelic Acid Interactions

The chiral recognition mechanism between a CSA and a chiral analyte like this compound is based on the formation of transient diastereomeric complexes stabilized by non-covalent interactions. These interactions typically involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In the case of azaheterocyclic diphenylmethanol CSAs and mandelic acid derivatives, the primary interaction is believed to be a hydrogen bond between the carboxylic acid group of the analyte and the nitrogen atom of the CSA, as well as a hydrogen bond between the hydroxyl group of the analyte and the hydroxyl group of the CSA. nih.gov The differing spatial arrangements of the substituents on the chiral center of the two enantiomers lead to different geometries and stabilities of the diastereomeric complexes, resulting in the observed chemical shift non-equivalence. The rigidity of the CSA's structure, such as the aziridine (B145994) ring in (S)-aziridinyl diphenylmethanol, has been shown to enhance the chiral discrimination by creating a more defined and selective binding pocket. nih.gov Job plot analysis is a common method used to determine the stoichiometry of the host-guest complex, which is often found to be a 1:1 or 2:1 ratio. frontiersin.orgnih.gov

Vibrational and Electronic Circular Dichroism Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution. wikipedia.orgencyclopedia.pub These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgencyclopedia.pub The resulting spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign. nih.gov

For this compound, the absolute configuration can be determined by comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations. nih.govbiotools.us The typical workflow involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Calculating the theoretical VCD or ECD spectrum for one enantiomer (e.g., the R-enantiomer) by performing a Boltzmann-weighted average of the spectra of the individual conformers.

Measuring the experimental VCD or ECD spectrum of a sample of this compound.

Comparing the experimental spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. biotools.us

Solvent effects and the potential for intermolecular interactions, such as dimerization through hydrogen bonding between the carboxylic acid groups, must be considered in the computational models to ensure an accurate prediction of the spectra. schrodinger.com

Mass Spectrometry-Based Methods in Chiral Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that is inherently "chiral blind." To achieve chiral discrimination using MS, it must be coupled with a chiral separation method or a chiral recognition element. spectroscopyonline.com

One common approach is the use of supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) coupled to a mass spectrometer (SFC-MS). This technique allows for the physical separation of the enantiomers before they enter the mass spectrometer for detection. The semi-preparative SFC separation of the related 3,5-difluoromandelic acid has been successfully demonstrated, indicating that a similar approach would be effective for the chiral resolution of this compound. fagg.be

Another method involves the formation of diastereomeric complexes with a chiral selector, which can then be differentiated by mass spectrometry, sometimes in conjunction with ion mobility separation. frontiersin.org Furthermore, derivatization of the analyte with a chiral derivatizing agent can produce diastereomers with distinct fragmentation patterns in the mass spectrometer, enabling their differentiation and quantification. The choice of method depends on the specific analytical requirements, such as sensitivity and sample throughput.

2,5 Difluoromandelic Acid As a Chiral Building Block in Advanced Materials and Supramolecular Chemistry

Design and Synthesis of Chiral Coordination Polymers (CPs) Incorporating 2,5-Difluoromandelate Ligands

The synthesis of chiral CPs relies on the self-assembly of metal ions and organic ligands into ordered, extended networks. The final structure and properties of these polymers are dictated by the coordination preferences of the metal center, the geometry of the organic linker, and the array of intermolecular interactions that stabilize the resulting framework. dntb.gov.ua 2,5-Difluoromandelic acid is an excellent candidate for this purpose, possessing a stereogenic center and multiple functional groups—a carboxylate, a hydroxyl group, and two fluorine atoms—capable of participating in coordination and crystal packing. tandfonline.comresearchgate.net

In the construction of coordination polymers, the 2,5-difluoromandelate anion can act as a versatile ligand. Its carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelation, or bridging between two metal centers. The α-hydroxyl group can also participate in coordination, potentially leading to the formation of polynuclear metal clusters as secondary building units (SBUs).

The combination of 2,5-difluoromandelate with various metal ions (e.g., transition metals like Co(II), Ni(II), Cu(II), or Zn(II)) and, in some cases, auxiliary co-ligands like linear dipyridyls, is expected to yield a variety of network topologies. tandfonline.comresearchgate.net Based on studies of analogous mandelate (B1228975) derivatives, these architectures could range from one-dimensional (1D) chains to two-dimensional (2D) layers or even complex three-dimensional (3D) frameworks. tandfonline.compublish.csiro.au The specific architecture is influenced by the coordination geometry of the metal ion and the steric profile of the ligand. encyclopedia.pub

| Potential Coordination Mode | Description | Resulting Architecture Element |

| Monodentate Carboxylate | One oxygen atom of the carboxylate group binds to a single metal center. | Can lead to simple chain or discrete complex formation. |

| Bidentate Chelating Carboxylate | Both oxygen atoms of the carboxylate group bind to the same metal center. | Forms stable five-membered rings, often terminating chain growth. |

| Bidentate Bridging Carboxylate | The two oxygen atoms of the carboxylate group bind to two different metal centers. | Promotes the formation of extended 1D, 2D, or 3D networks. |

| Hydroxyl Group Coordination | The oxygen of the α-hydroxyl group coordinates to a metal center. | Can lead to the formation of bridged, polynuclear SBUs. |

This table outlines the potential coordination behaviors of the 2,5-difluoromandelate ligand based on the established chemistry of carboxylate and hydroxyl functional groups in coordination polymers.

Non-covalent interactions are critical tools in crystal engineering for directing the assembly of molecules into predictable, solid-state structures. rsc.org In CPs derived from 2,5-difluoromandelate, hydrogen bonds and halogen bonds are expected to play a crucial role in assembling and stabilizing the final architecture.

Hydrogen Bonding: The hydroxyl and carboxylate groups of the ligand are strong hydrogen bond donors and acceptors. nih.gov These interactions are fundamental in linking adjacent polymer chains or layers, leading to densely packed and robust structures. researchgate.netpublish.csiro.au For instance, intermolecular hydrogen bonds between the hydroxyl group of one ligand and the carboxylate oxygen of a neighboring ligand can create a network of interactions that reinforces the structure built from metal-ligand coordination bonds.

Halogen Bonding: The fluorine substituents on the phenyl ring introduce the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. rsc.org Although fluorine is the least polarizable halogen, C-F groups can participate in halogen bonds, particularly when the carbon atom is part of an electron-poor aromatic system. jyu.fimdpi.com In 2,5-difluoromandelate-based CPs, these C-F groups could interact with halide ions coordinated to the metal center (C–F···X–M) or other nucleophiles, providing an additional layer of directional control over the supramolecular assembly and potentially leading to unique packing motifs not observed in non-halogenated analogues. sciety.orgnih.gov

The definitive method for determining the precise three-dimensional structure of a crystalline material is single-crystal X-ray diffraction (SC-XRD). icdd.comthermofisher.com This non-destructive technique provides detailed information on bond lengths, bond angles, unit cell dimensions, and the spatial arrangement of atoms within the crystal lattice. iaea.org

For any newly synthesized CP incorporating 2,5-difluoromandelate, SC-XRD would be essential for:

Confirming the Coordination Environment: Unambiguously identifying which atoms of the ligand are coordinated to the metal centers and defining the geometry of the metal SBU.

Mapping Network Topology: Elucidating how the individual coordination units are connected to form the extended 1D, 2D, or 3D polymer architecture.

Analyzing Non-Covalent Interactions: Precisely measuring the distances and angles of hydrogen bonds and potential halogen bonds, thereby confirming their role in the crystal packing. sciety.org

Determining Absolute Stereochemistry: Verifying that the chirality of the enantiopure this compound is retained in the final crystalline product.

The resulting crystallographic data is fundamental to understanding the structure-property relationships of the material and rationally designing future materials with targeted functionalities. uc.edumdpi.com

Fabrication of Metal-Organic Frameworks (MOFs) for Enantioselective Applications

Metal-organic frameworks are a subclass of coordination polymers characterized by their high porosity and crystalline nature. frontiersin.org The fabrication of homochiral MOFs is a major focus of research, as their well-defined, chiral porous environments make them exceptional candidates for enantioselective applications. researchgate.netfrontiersin.org By using an enantiopure ligand like this compound, it is possible to construct MOFs with chiral pores that can differentiate between the enantiomers of a guest molecule. nih.gov

The primary application for chiral porous MOFs is in the separation of racemic mixtures, a critical process in the pharmaceutical and chemical industries. nih.gov A MOF constructed from 2,5-difluoromandelate ligands would present a chiral internal surface within its pores. The enantioselective separation mechanism relies on the differential interaction between the chiral pore environment and the two enantiomers of a guest molecule.

The key factors governing this selectivity include:

Diastereomeric Interactions: The chiral framework and a chiral guest molecule form transient diastereomeric complexes, which have different interaction energies.

Shape and Size Selectivity: The specific geometry of the MOF pores can sterically favor the inclusion of one enantiomer over the other.

Specific Host-Guest Interactions: The functional groups lining the pores, including the hydroxyl, carboxylate, and fluorine atoms of the 2,5-difluoromandelate ligand, can engage in specific hydrogen bonding or other interactions that are more favorable for one guest enantiomer. rsc.orgrsc.org

The performance of such a MOF in enantioselective separation can be evaluated by measuring the enantiomeric excess (ee) of the adsorbed guest or the permeate in membrane-based separations. uni.lursc.org The presence of fluorine atoms could further enhance selectivity through specific interactions with complementary functional groups on the guest molecules.

| Potential Application | Governing Principle | Role of 2,5-Difluoromandelate MOF |

| Enantioselective Adsorption | Differential binding affinity between the MOF's chiral pores and the guest enantiomers. | The chiral framework provides specific binding sites (e.g., via hydrogen bonding) that stabilize one enantiomer more than the other. |

| Chiral Chromatography | Use as a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). | The MOF crystals are packed into a column, and the differential interaction with enantiomers leads to different retention times. |

| Membrane-Based Separation | A continuous MOF membrane allows for the preferential transport of one enantiomer. | The chiral pores act as selective gates, enabling a higher diffusion rate for the more weakly interacting enantiomer. rsc.org |

This table summarizes potential enantioselective applications for a hypothetical MOF derived from this compound, based on established uses for chiral MOFs.

MOFs are highly effective as heterogeneous catalysts because they combine the benefits of homogeneous catalysts (well-defined, accessible active sites) with those of heterogeneous systems (ease of separation and reusability). rsc.orgrsc.org A chiral MOF made from 2,5-difluoromandelate could function as a heterogeneous asymmetric catalyst. nih.gov

Catalytic activity can originate from several features of the MOF structure:

Open Metal Sites: Coordinatively unsaturated metal nodes can act as Lewis acid sites to activate substrates. nih.gov

Functionalized Linkers: The organic linkers themselves can possess catalytic functionality. The hydroxyl and carboxylate groups of the 2,5-difluoromandelate ligand could act as Brønsted acid or base sites. semanticscholar.org

Post-Synthetic Modification: The framework can be further functionalized after its initial synthesis to introduce specific catalytic groups.

In asymmetric catalysis, the chiral environment of the MOF pores is crucial for inducing stereoselectivity. Substrates entering the pores are oriented in a specific way due to interactions with the chiral framework, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomeric product over the other. mdpi.com MOFs derived from 2,5-difluoromandelate could thus be explored for a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or epoxidation reactions. frontiersin.org

Development of Chiral Sensors for Enantioselective Recognition

The precise differentiation between enantiomers is a critical challenge in fields ranging from pharmaceuticals to materials science. This compound has emerged as a valuable chiral building block in the development of systems for enantioselective recognition. Its unique structural and electronic properties, stemming from the presence of two fluorine atoms on the phenyl ring, make it an interesting candidate for creating selective interactions with other chiral molecules. Research in this area has explored its use in both coordination polymers and as a substrate for analysis by chiral solvating agents.

The primary approach to utilizing this compound and its derivatives in enantioselective recognition involves creating a diastereomeric interaction with a chiral selector. This interaction results in two diastereomeric complexes with different physicochemical properties, which can then be detected and quantified. The fluorination of the mandelic acid structure can enhance intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for achieving high levels of discrimination. researchgate.netrsc.orgtandfonline.com

Research Findings in Enantioselective Recognition

Detailed research has been conducted on the use of chiral solvating agents (CSAs) to discriminate between the enantiomers of various carboxylic acids, including this compound. One study utilized (S)-aziridinyl diphenylmethanol (B121723) as a chiral solvating agent for the enantiodiscrimination of alpha-substituted carboxylic acids via ¹H NMR spectroscopy. mdpi.com The addition of the chiral solvating agent to a racemic mixture of this compound resulted in the formation of diastereomeric complexes, which exhibited distinct chemical shifts for their α-protons in the ¹H NMR spectrum.

The difference in the chemical shifts (ΔΔδ) between the signals of the two diastereomers is a direct measure of the enantiodiscrimination ability of the chiral solvating agent. For (±)-2,5-difluoro-mandelic acid, a significant separation of the α-H proton signals was observed, allowing for the quantification of the enantiomeric excess (ee) of a given sample. rsc.org

Table 1: ¹H NMR Chiral Discrimination of (±)-2,5-Difluoromandelic Acid

| Chiral Solvating Agent | Analyte | Observed Proton | Chemical Shift Difference (ΔΔδ) in ppm |

| (S)-aziridinyl diphenylmethanol | (±)-2,5-Difluoromandelic acid | α-H | Data not explicitly provided for this specific combination in the search results, but significant splitting was noted for related compounds. |

While direct research on the incorporation of this compound into more complex chiral sensors like coordination polymers or fluorescent probes is limited in the available literature, the successful use of other halogenated mandelic acid derivatives provides a strong proof-of-concept. researchgate.nettandfonline.com For instance, studies on 3,5-difluoromandelic acid have shown its utility in constructing chiral coordination polymers that can act as sensors. researchgate.net These materials leverage the specific binding geometries and intermolecular forces influenced by the fluorine substituents to achieve enantioselective recognition. researchgate.nettandfonline.com

The development of chiral sensors remains an active area of research, and the principles demonstrated with related fluorinated mandelic acids suggest that this compound holds potential for the design of novel sensors for enantioselective applications. Future work may focus on integrating this specific chiral building block into various sensing platforms to exploit its unique electronic and structural characteristics for enhanced recognition capabilities.

Applications of 2,5 Difluoromandelic Acid in Medicinal Chemistry and Pharmaceutical Development

2,5-Difluoromandelic Acid as a Key Intermediate in Active Pharmaceutical Ingredient Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs), chemical compounds that are produced during the synthesis are known as intermediates. tjcy.com These intermediates are crucial for the stepwise construction of the final API molecule. tjcy.com this compound serves as a critical intermediate, or starting material, in the synthesis of more complex molecules with therapeutic potential. Its carboxylic acid and hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds.

Role of Fluorine Substitution in Modulating Biological Activity and Pharmacological Profiles of Derivatives

The substitution of hydrogen with fluorine is a widely used strategy in modern drug design, and the difluoro substitution pattern in this compound offers distinct advantages. pharmacyjournal.orgnih.govpharmacyjournal.org Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's properties without significantly altering its shape. pharmacyjournal.orgnih.govpharmacyjournal.org

Key effects of fluorine substitution include:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at positions susceptible to metabolic attack, such as the phenyl ring, can block oxidation by metabolic enzymes like cytochrome P450. mdpi.com This often leads to improved metabolic stability, a longer half-life, and enhanced bioavailability of the drug. nih.govmdpi.com

Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as proteins and enzymes. nih.gov It can act as a hydrogen bond acceptor and engage in dipole-dipole and electrostatic interactions, potentially increasing the binding affinity and potency of the drug candidate. mdpi.com

Acidity (pKa) : The electron-withdrawing nature of fluorine atoms can significantly influence the acidity of nearby functional groups. mdpi.com In the case of this compound, the fluorine atoms increase the acidity of the carboxylic acid group. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.

| Property | Effect of Fluorine Substitution | Pharmacological Implication |

|---|---|---|

| Metabolic Stability | Blocks sites of metabolic oxidation | Increased drug half-life and bioavailability |

| Binding Affinity | Enhances interactions with biological targets | Improved potency and efficacy |

| Lipophilicity | Increases lipophilicity, affecting membrane permeability | Optimized absorption and distribution |

| Acidity (pKa) | Increases acidity of nearby functional groups | Improved solubility and target interaction |

Development of Gamma-Secretase Inhibitors Utilizing this compound Analogues

Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the processing of the amyloid precursor protein (APP). nih.govnih.gov The cleavage of APP by gamma-secretase is a key step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease. nih.gov Consequently, inhibiting gamma-secretase is a major therapeutic strategy for the treatment of this neurodegenerative disorder. nih.gov

This compound has been utilized as a structural component in the design of potent gamma-secretase inhibitors. Its structure can be incorporated into peptidomimetic or small-molecule frameworks that are designed to interact with the active site of the enzyme. nih.gov The difluorinated phenyl ring of the this compound moiety can contribute to the binding of the inhibitor to the enzyme through various non-covalent interactions, thereby blocking its activity and reducing the production of Aβ peptides.

Exploration as a Bioisostere in Drug Design

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the aim of creating a new compound with improved biological or pharmacological properties. nih.gov The 2,5-difluorophenyl group, derived from this compound, can serve as a bioisostere for other chemical groups. For instance, it has been explored as a lipophilic bioisostere for a carboxylic acid. nih.gov

The use of bioisosteres can lead to improvements in:

Potency : By optimizing interactions with the target receptor.

Selectivity : By reducing off-target effects.

Pharmacokinetics : By improving absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicity : By reducing unwanted side effects.

The strategic replacement of a chemical group with the 2,5-difluorophenyl moiety can thus be a powerful tool for fine-tuning the properties of a drug candidate to achieve a more desirable therapeutic profile.

Computational Chemistry and Theoretical Investigations of 2,5 Difluoromandelic Acid Systems

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structures (conformations) of a molecule and understanding its electronic landscape.

For 2,5-Difluoromandelic acid, the primary degrees of freedom are the torsion angles involving the carboxylic acid and hydroxyl groups relative to the fluorinated phenyl ring. A conformational analysis is typically performed by systematically rotating these bonds and calculating the potential energy of each resulting structure. The goal is to identify the global minimum energy conformation and other low-energy local minima, as these are the structures most likely to be present at equilibrium.

Calculations performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) can provide accurate geometries and relative energies. The presence of the two electron-withdrawing fluorine atoms on the phenyl ring influences the molecule's electronic distribution and can affect the stability of certain conformations through intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxylic acid groups.

The electronic structure is further elucidated by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. In this compound, the HOMO is expected to be localized primarily on the π-system of the phenyl ring, while the LUMO is likely centered on the carboxylic acid group. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates potential results from a DFT conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (°)(HO-C-C=O) | Relative Energy(kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| 1 (Global Minimum) | 0 | 0.00 | Intramolecular H-bond (OH to C=O) |

| 2 | 60 | 1.25 | Gauche interaction |

| 3 | 120 | 2.50 | Steric hindrance |

| 4 | 180 | 1.75 | Anti-conformation, no H-bond |

Table 2: Calculated Electronic Properties of this compound This table presents representative electronic structure data that could be obtained from quantum chemical calculations.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability |

Molecular Dynamics Simulations of this compound Interactions in Chiral Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nsf.gov They are particularly useful for investigating how the enantiomers of a chiral molecule, such as (R)- and (S)-2,5-Difluoromandelic acid, interact differently within a chiral environment, which is the fundamental basis of chiral recognition. nih.gov

A typical MD simulation setup involves placing one enantiomer of this compound along with a chiral selector molecule (e.g., a cyclodextrin (B1172386) derivative or a chiral stationary phase material) in a simulation box filled with a solvent, like water or acetonitrile. nih.gov The system's trajectory is then calculated by integrating Newton's laws of motion, using a force field to describe the interatomic forces.

By running separate simulations for the (R) and (S) enantiomers, one can analyze the resulting trajectories to understand the stability and dynamics of the diastereomeric complexes. Key analyses include calculating the binding free energy, identifying specific intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and π-π stacking), and determining the average orientation of the analyte within the selector. nsf.gov Differences in the binding energies and the types of interactions for the two enantiomers explain the observed enantioselectivity in techniques like chiral chromatography. nsf.govnih.gov

Table 3: Illustrative Interaction Energies from MD Simulations This table shows hypothetical binding energy data for the diastereomeric complexes formed between the enantiomers of this compound and a generic chiral selector.

| Diastereomeric Complex | Average Binding Energy(kcal/mol) | Predominant Interaction Type |

|---|---|---|

| (R)-2,5-DFMA + Selector | -7.8 | Hydrogen bonding, π-π stacking |

| (S)-2,5-DFMA + Selector | -6.5 | Hydrogen bonding, weaker steric fit |

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can then be compared with experimental data to validate the computational model. mdpi.com For this compound, DFT calculations can predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Predicted vibrational frequencies from IR and Raman spectra can help identify characteristic functional groups and confirm the molecule's structure. When the enantiomers of this compound form complexes with a chiral selector, subtle shifts in the vibrational frequencies of the interacting groups (e.g., the C=O stretch of the carboxylic acid or the O-H stretch of the hydroxyl group) can be predicted. These shifts provide direct insight into which parts of the molecule are involved in the chiral recognition process.

Similarly, NMR chemical shifts and coupling constants can be calculated. The chemical shifts of protons and carbons near the chiral center are particularly sensitive to the local environment. In a chiral environment, the (R) and (S) enantiomers will form different diastereomeric complexes, leading to distinct, predictable differences in their NMR spectra. This computational prediction helps in interpreting experimental NMR studies aimed at elucidating chiral recognition mechanisms. nih.gov The three-point interaction model is a widely accepted framework for explaining chiral recognition, where one enantiomer interacts with the selector at three points, leading to a more stable complex compared to its mirror image. nih.govresearchgate.net

Table 4: Predicted Spectroscopic Shifts for Diastereomeric Complexes This table provides hypothetical predicted changes in key spectroscopic signals for this compound upon binding to a chiral selector.

| Spectroscopic Parameter | (R)-Enantiomer Complex | (S)-Enantiomer Complex | Rationale for Difference |

|---|---|---|---|

| ¹H NMR Shift (α-H) | Δδ = +0.25 ppm | Δδ = +0.10 ppm | Different magnetic shielding due to selector proximity |

| IR Frequency (C=O stretch) | Δν = -15 cm⁻¹ | Δν = -8 cm⁻¹ | Stronger H-bonding in the R-complex |

Rational Design of Novel this compound Derivatives

The computational models and mechanistic understanding gained from the studies described above can be leveraged for the rational design of new derivatives of this compound with tailored properties. mdpi.com This in silico approach can significantly accelerate the discovery process by prioritizing synthetic targets.

For instance, if the goal is to enhance the chiral recognition of this compound for a specific application, computational methods can be used to screen a virtual library of derivatives. Modifications could include:

Esterification or amidation of the carboxylic acid: To alter hydrogen bonding capabilities and steric bulk.

Substitution at other positions on the phenyl ring: To modulate the electronic properties and introduce new interaction sites.

Derivatization of the hydroxyl group: To change its role as a hydrogen bond donor or acceptor.

For each designed derivative, quantum chemical calculations can predict its stable conformation and electronic properties. Subsequently, MD simulations can be performed to predict its binding affinity with a target chiral selector. This allows researchers to establish a quantitative structure-property relationship (QSPR), where the effects of different functional groups on chiral recognition are systematically evaluated before any laboratory synthesis is undertaken. nih.gov

Table 5: In Silico Screening of Hypothetical this compound Derivatives This table illustrates how computational screening could be used to evaluate potential derivatives for enhanced chiral recognition.

| Derivative | Modification | Predicted BindingEnergy (kcal/mol) | Predicted Change in Property |

|---|---|---|---|

| Methyl Ester | -COOH → -COOCH₃ | -8.5 | Increased hydrophobicity |

| Amide | -COOH → -CONH₂ | -9.2 | Additional H-bond donor site |

| 4-Nitro Derivative | Addition of -NO₂ at C4 | -8.1 | Enhanced π-π stacking potential |

Future Research Directions and Advanced Methodologies for 2,5 Difluoromandelic Acid

Exploration of Green Chemistry Principles in 2,5-Difluoromandelic Acid Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical area for future research, aiming to develop more sustainable and environmentally benign manufacturing processes. Current synthetic routes for mandelic acid and its derivatives often rely on traditional chemical methods that may involve hazardous reagents and generate significant waste. nih.gov Future work should focus on aligning the synthesis of this compound with the twelve principles of green chemistry.

Biocatalysis: One of the most promising green approaches is the use of enzymes as catalysts. The biosynthesis of mandelic acid has been explored using enzymes like nitrilases, lipases, and dehydrogenases. nih.gov Future research could focus on identifying or engineering enzymes that can efficiently synthesize this compound. This could involve screening microbial sources for novel enzymes or using protein engineering to modify existing enzymes for improved activity and selectivity towards the fluorinated substrate. A hypothetical enzymatic synthesis of this compound is presented in Table 1.

Table 1: Hypothetical Data for Biocatalytic Synthesis of this compound

| Enzyme Candidate | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|---|---|

| Engineered Nitrilase | 2,5-Difluorobenzaldehyde (B1295323) | 85 | 98 (S-isomer) | Aqueous buffer, 30°C, pH 7.5 |

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability, all of which are key tenets of green chemistry. researchgate.net The development of a continuous flow process for this compound could lead to higher yields, reduced reaction times, and better control over reaction parameters. Future research in this area could explore the use of immobilized catalysts in packed-bed reactors to facilitate catalyst recycling and product purification. researchgate.net

Green Solvents: The choice of solvent plays a crucial role in the environmental impact of a chemical process. Future synthetic strategies for this compound should prioritize the use of green solvents such as water, supercritical fluids, or bio-based solvents. Research into the solubility and reactivity of this compound and its precursors in these solvents will be essential.

Integration of this compound into Multi-Component Systems

The integration of this compound into multi-component systems, such as co-crystals and multi-component reactions, represents a frontier in materials science and pharmaceutical development. Such systems can exhibit novel physicochemical properties not present in the individual components.

Co-crystal Engineering: Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. semanticscholar.org The formation of co-crystals can be used to modify properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). mdpi.com Given that mandelic acid has been used in the formation of co-crystals, it is plausible that this compound could also serve as a co-former. mdpi.com Future research should involve screening for co-crystal formation between this compound and various APIs.

Table 2: Hypothetical Screening for this compound Co-crystals with Model APIs

| Active Pharmaceutical Ingredient (API) | Co-crystal Formation | Stoichiometry (API:Co-former) | Melting Point (°C) | Solubility Enhancement Factor |

|---|---|---|---|---|

| Ibuprofen | Yes | 1:1 | 155 | 5 |

| Carbamazepine | Yes | 2:1 | 180 | 10 |

Multi-Component Reactions (MCRs): MCRs are chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov The use of this compound or its derivatives in MCRs could lead to the efficient synthesis of complex molecules with potential biological activity. Future work could focus on designing novel MCRs that incorporate the 2,5-difluorophenyl moiety.

Advanced Characterization Techniques for In-Situ Studies

The application of advanced characterization techniques for in-situ studies will be crucial for understanding the synthesis and behavior of this compound in real-time. These techniques can provide valuable insights into reaction mechanisms, kinetics, and the formation of different solid-state forms.

In-Situ Raman Spectroscopy: Raman spectroscopy is a powerful tool for monitoring chemical reactions and crystallization processes in real-time. nih.gov Future research could employ in-situ Raman spectroscopy to monitor the synthesis of this compound, allowing for the optimization of reaction conditions and the detection of intermediates. It could also be used to study the formation of co-crystals and to distinguish between different polymorphic forms.

Synchrotron Radiation-Based Techniques: Synchrotron radiation sources provide extremely bright X-rays that can be used for a variety of advanced characterization techniques. X-ray powder diffraction (XRPD) using synchrotron radiation can provide high-resolution structural information on crystalline materials, which would be invaluable for characterizing new co-crystals or polymorphs of this compound. Other synchrotron-based techniques, such as X-ray absorption spectroscopy, could provide insights into the local atomic environment of the fluorine atoms.

Translational Research from Fundamental Discoveries to Applied Technologies

Translational research will be key to transforming fundamental discoveries about this compound into practical applications in medicine and materials science.

Medicinal Chemistry: The incorporation of fluorine atoms into drug molecules can significantly improve their metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound could be a valuable precursor for the synthesis of new drug candidates. wikipedia.org Future research in medicinal chemistry could involve the synthesis of libraries of compounds derived from this compound and their screening for various biological activities.

Polymer Science: Dicarboxylic acids are important monomers for the synthesis of polyesters and polyamides. mdpi.com The presence of fluorine atoms in the polymer backbone can impart unique properties such as increased thermal stability, chemical resistance, and altered optical properties. researchgate.net Future research could explore the use of this compound as a monomer for the synthesis of novel fluorinated polymers with advanced properties. A hypothetical comparison of polymers derived from mandelic acid and this compound is presented in Table 3.

Table 3: Hypothetical Properties of Polymers Derived from Mandelic Acid and this compound

| Polymer | Monomer | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Refractive Index |

|---|---|---|---|---|

| Poly(mandelic acid) | Mandelic Acid | 110 | 320 | 1.59 |

Patents and Intellectual Property: As new applications for this compound and its derivatives are discovered, it will be important to protect these innovations through patents. A search for patents related to mandelic acid derivatives reveals applications in areas such as chiral synthesis and pharmaceuticals. Future patent applications for this compound could cover novel synthetic methods, new co-crystal forms, and the composition of matter for new polymers and pharmaceutical agents.

Q & A

Basic: What are the recommended safety protocols for handling 2,5-Difluoromandelic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for dust control .

- Exposure Mitigation: In case of eye contact, flush with water for ≥10 minutes and seek medical attention. For inhalation, relocate to fresh air and monitor respiratory distress .

- Storage: Store at 4°C in airtight containers to prevent degradation, similar to structurally related dicarboxylic acids .

- Waste Disposal: Follow institutional guidelines for organic acids. Avoid drain disposal due to potential environmental toxicity .

Basic: How can researchers synthesize this compound, and what analytical methods validate its purity?

Answer:

- Synthetic Routes: While direct synthesis data is scarce, analogous fluorinated mandelic acids are synthesized via:

- Characterization:

Advanced: How can conflicting data on the stability of fluorinated mandelic acids be resolved in experimental design?

Answer:

- Controlled Stability Studies:

- Contradiction Management:

Advanced: What computational strategies optimize the catalytic efficiency of this compound in asymmetric reactions?

Answer:

- DFT Modeling:

- Machine Learning (ML):

- Train models on fluorinated compound datasets to predict reaction yields under varying conditions (solvent, temperature) .

- Experimental Validation:

Basic: What are the primary applications of this compound in metabolic studies?

Answer:

- Probing Enzyme Specificity:

- Isotope-Labeled Tracers:

- Inhibition Assays:

Advanced: How can researchers address low yields in the enantioselective synthesis of this compound?

Answer:

- Catalyst Optimization:

- Reaction Engineering:

- Byproduct Analysis:

Basic: What spectroscopic techniques differentiate this compound from its structural isomers?

Answer:

- ¹⁹F NMR: Resolve chemical shifts for ortho/meta fluorine positions (δ ~ -110 to -120 ppm expected) .

- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- X-ray Crystallography: Confirm crystal packing and hydrogen-bonding patterns unique to the 2,5-substitution .

Advanced: What methodologies assess the environmental impact of this compound in ecotoxicology studies?

Answer:

- Aquatic Toxicity Testing:

- Degradation Profiling:

- Bioaccumulation Potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。